![molecular formula C24H21FN2O2 B2509988 1-[[4-(4-Fluorophenyl)piperazin-1-yl]methyl]benzo[f]chromen-3-one CAS No. 862485-09-4](/img/structure/B2509988.png)
1-[[4-(4-Fluorophenyl)piperazin-1-yl]methyl]benzo[f]chromen-3-one
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Overview
Description
Molecular Structure Analysis
The crystal structure of a similar compound, “3-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-5-(thiophen-2-yl)-2,3-dihydro-1,3,4-oxadiazole-2-thione”, has been reported . It has a triclinic crystal system with a space group P1̅ (no. 2). The unit cell dimensions are a = 6.3278 (8) Å, b = 9.6250 (13) Å, c = 14.789 (2) Å, α = 81.739 (5)°, β = 82.226 (4)°, γ = 76.611 (4)°, and V = 862.3 Å .Physical And Chemical Properties Analysis
The compound “1-[[4-(4-Fluorophenyl)piperazin-1-yl]methyl]benzo[f]chromen-3-one” is a white to yellow solid . It should be stored at a temperature between 2-8°C .Scientific Research Applications
Antipsychotic Potential
Compound 1, with a similar structure to 1-[[4-(4-Fluorophenyl)piperazin-1-yl]methyl]benzo[f]chromen-3-one, was identified as a potential atypical antipsychotic. Its pharmacological profile was improved through structural variations, leading to derivatives showing potent antipsychotic efficacy in behavioral models predictive of antipsychotic effects in mice. The modifications suggested an atypical antipsychotic profile with a reduced likelihood of extrapyramidal side effects in humans (Bolós et al., 1996).
Anticancer Properties
A derivative, 3-Amino-1-(4-fluorophenyl)-1H-benzo[f]chromene-2-carbonitrile, exhibited potent cytotoxic activity against the HT-29 colon cancer cell line, indicating potential as a chemotherapeutic agent. It induced cell cycle arrest, apoptosis, and affected the expression of pro- and anti-apoptotic genes, suggesting a groove binding interaction with DNA (Ahagh et al., 2019).
Luminescent Properties
Piperazine substituted naphthalimide compounds, including those structurally related to 1-[[4-(4-Fluorophenyl)piperazin-1-yl]methyl]benzo[f]chromen-3-one, showed unique luminescent properties. These properties were influenced by pH and solvent polarity, indicating potential applications in fluorescent sensors and probes (Gan et al., 2003).
Enzyme Inhibition
New Mannich bases with piperazine structures exhibited inhibitory effects on human carbonic anhydrase I and II isoenzymes, showing potential for applications in treating conditions mediated by these enzymes. The cytotoxic properties against cancer cell lines further highlighted their therapeutic potential (Tuğrak et al., 2019).
Antimicrobial Activity
Novel chromene-2-one derivatives with piperazine structures demonstrated significant antimicrobial activity against various bacterial and fungal strains, suggesting their utility in developing new antimicrobial agents. The structure-activity relationship studies provided insights into their mechanism of action and potential for optimization (Mandala et al., 2013).
Mechanism of Action
Target of Action
The compound contains a piperazine ring, which is a common feature in many pharmaceuticals. Piperazine derivatives often exhibit a wide range of pharmacological activities, including antipsychotic, anxiolytic, and antidepressant effects . They often act on the central nervous system, targeting receptors such as dopamine, serotonin, and norepinephrine .
Mode of Action
This can result in a variety of effects depending on the specific receptor and the nature of the modulation .
Biochemical Pathways
For example, they might influence the synthesis, release, or reuptake of neurotransmitters .
Result of Action
The result of the compound’s action would depend on its specific targets and mode of action. For example, if it acts as an antagonist at a certain receptor, it could reduce the activity of that receptor, leading to downstream effects on cellular signaling and physiological responses .
Action Environment
The action of a compound can be influenced by a variety of environmental factors, including pH, temperature, and the presence of other molecules. These factors can affect the compound’s stability, its ability to reach its target, and its interactions with its target .
properties
IUPAC Name |
1-[[4-(4-fluorophenyl)piperazin-1-yl]methyl]benzo[f]chromen-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21FN2O2/c25-19-6-8-20(9-7-19)27-13-11-26(12-14-27)16-18-15-23(28)29-22-10-5-17-3-1-2-4-21(17)24(18)22/h1-10,15H,11-14,16H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHHVBKKFHYKREO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC(=O)OC3=C2C4=CC=CC=C4C=C3)C5=CC=C(C=C5)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21FN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[[4-(4-Fluorophenyl)piperazin-1-yl]methyl]benzo[f]chromen-3-one |
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